molecular formula C14H16ClN3O2 B6428876 2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034223-95-3

2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B6428876
CAS No.: 2034223-95-3
M. Wt: 293.75 g/mol
InChI Key: YBPICLGPYGYULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Attachment of the ethoxyethyl linker: The pyrazole is then reacted with 2-chloroethyl ether in the presence of a base to form the ethoxyethyl linkage.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The pyrazole moiety can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The benzamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution reactions: Products with the chloro group replaced by the nucleophile.

    Oxidation and reduction: Various oxidized or reduced forms of the pyrazole moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:

    Medicinal chemistry: Potential use as a scaffold for designing new drugs with antibacterial, antifungal, or anticancer properties.

    Material science: Use in the synthesis of polymers or as a building block for advanced materials.

    Biological studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide: Similar structure but with an imidazole ring instead of a pyrazole.

    2-chloro-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}benzamide: Contains a triazole ring instead of a pyrazole.

Uniqueness

2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is unique due to the presence of the pyrazole moiety, which can confer distinct chemical and biological properties compared to imidazole or triazole analogs. The specific arrangement of functional groups in this compound may result in unique interactions with biological targets or materials, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-13-5-2-1-4-12(13)14(19)16-7-10-20-11-9-18-8-3-6-17-18/h1-6,8H,7,9-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPICLGPYGYULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.